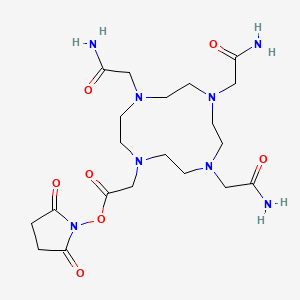
DOTAM-NHS-ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOTAM-NHS-ester is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is valuable in the field of radiopharmaceuticals, particularly for its role in labeling radiotherapeutic agents or imaging probes for tumor detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DOTAM-NHS-ester involves the conjugation of NHS-ester modifications to amino-labeled molecules. The process typically includes dissolving the NHS-ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding it to a solution of the target molecule in a buffer with a pH of 8.3-8.5 . The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS-ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is typically carried out in a controlled environment to maintain the stability of the NHS-ester .
Análisis De Reacciones Químicas
Types of Reactions
DOTAM-NHS-ester primarily undergoes substitution reactions where the NHS-ester group reacts with primary amines to form stable amide bonds . This reaction is crucial for its use in conjugating peptides and radionuclides.
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), primary amines.
Conditions: pH 8.3-8.5 buffer, anhydrous conditions to prevent hydrolysis .Major Products
The major products formed from these reactions are amide-linked conjugates, such as peptide-radionuclide complexes, which are used in various imaging and therapeutic applications .
Aplicaciones Científicas De Investigación
DOTAM-NHS-ester has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for the synthesis of metal complexes.
Biology: Conjugated with peptides for targeted imaging and therapy.
Medicine: Employed in the development of radiopharmaceuticals for tumor imaging and treatment.
Industry: Utilized in the production of diagnostic agents and therapeutic compounds.
Mecanismo De Acción
DOTAM-NHS-ester functions as a bifunctional chelator, forming stable complexes with metal ions. These complexes can then be conjugated with peptides or other targeting molecules. The mechanism involves the formation of amide bonds between the NHS-ester group and primary amines on the target molecule . This allows for the precise delivery of radiolabeled compounds to specific biological targets, such as tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
DOTA-NHS-ester: Another derivative of DOTA used for similar applications in radiopharmaceuticals.
DOTA-tris (tBu)ester: A variant used for solid-phase synthesis of DOTA-linked peptides.
Uniqueness
DOTAM-NHS-ester is unique due to its macrocyclic structure, which provides enhanced stability and specificity in chelation compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in the development of radiopharmaceuticals .
Propiedades
Fórmula molecular |
C20H34N8O7 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C20H34N8O7/c21-15(29)11-24-3-5-25(12-16(22)30)7-9-27(10-8-26(6-4-24)13-17(23)31)14-20(34)35-28-18(32)1-2-19(28)33/h1-14H2,(H2,21,29)(H2,22,30)(H2,23,31) |
Clave InChI |
AUWVSNBLLVYFET-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)N)CC(=O)N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
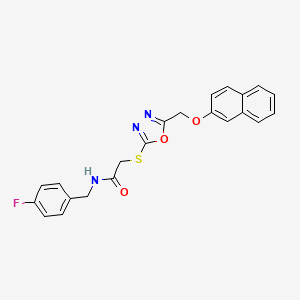

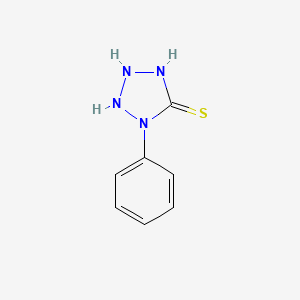

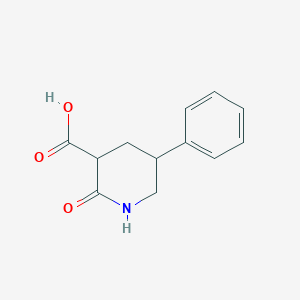
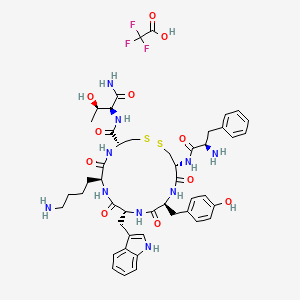
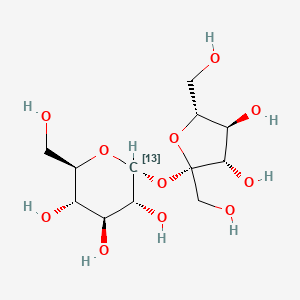



![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
